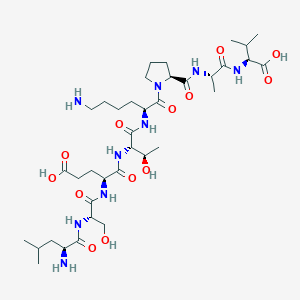

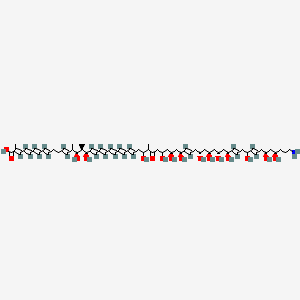

L-leucyl-L-seryl-L-alpha-glutamyl-L-threonyl-L-lysyl-L-prolyl-L-alanyl-L-valine

Vue d'ensemble

Description

Inhibiteur de PKC - Peptide brouillé: est un peptide synthétique conçu pour inhiber l'activité de la protéine kinase C (PKC). La PKC est une famille de kinases sérine/thréonine dépendantes des phospholipides qui jouent un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose . Le peptide brouillé est souvent utilisé comme contrôle dans les expériences pour s'assurer que les effets observés sont spécifiques à l'inhibition de l'activité de la PKC.

Mécanisme D'action

Target of Action

The primary target of the PKC|A Inhibitor Scramble Peptide is Protein Kinase C (PKC) . PKC is a family of phospholipid-dependent serine/threonine kinases, classified into three subfamilies based on their structural and activation characteristics: conventional or classic PKC isozymes (cPKCs; α, βI, βII, and γ), novel or non-classic PKC isozymes (nPKCs; δ, ε, η, and θ), and atypical PKC isozymes (aPKCs; ζ, ι, and λ) . PKCs play a key regulatory role in various cellular functions, including cell growth, differentiation, gene expression, and hormone secretion .

Mode of Action

The PKC|A Inhibitor Scramble Peptide interacts with its target PKC by binding to the substrate binding site within the catalytic region of the kinase . This interaction inhibits the kinase activity of PKC, thereby preventing the phosphorylation of its substrates . The inhibitor’s mode of action is ATP competitive, meaning it competes with ATP for binding to the kinase .

Biochemical Pathways

The inhibition of PKC affects multiple intracellular signaling pathways. PKC is involved in many aspects of cellular metabolism, controlling elements of transcription, translation, sensory responses, signal transduction, cell-cycle progression, differentiation, and cell death . The inhibition of PKC by the scramble peptide can disrupt these processes, leading to changes in cell function and behavior .

Result of Action

The molecular and cellular effects of the PKC|A Inhibitor Scramble Peptide’s action depend on the specific cellular context and the particular PKC isozymes being targeted. Generally, the inhibition of PKC can lead to changes in cell proliferation, differentiation, and survival . In some cases, PKC inhibition can induce apoptosis, or programmed cell death .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'inhibiteur de PKC - Peptide brouillé implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine: Le premier acide aminé est attaché à la résine.

Déprotection: Le groupe protecteur sur l'acide aminé est retiré.

Couplage: Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition: Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Méthodes de production industrielle: La production industrielle de l'inhibiteur de PKC - Peptide brouillé suit des principes similaires à la synthèse en laboratoire, mais à une plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. Les peptides sont ensuite purifiés par chromatographie liquide haute performance (HPLC) et caractérisés par spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions: L'inhibiteur de PKC - Peptide brouillé peut subir diverses réactions chimiques, notamment :

Oxydation: Le peptide peut être oxydé, en particulier au niveau des résidus méthionine et cystéine.

Réduction: Les ponts disulfure au sein du peptide peuvent être réduits en thiols libres.

Substitution: Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Dérivés d'acides aminés et réactifs de couplage tels que HBTU ou HATU.

Produits principaux: Les produits principaux formés à partir de ces réactions dépendent des modifications spécifiques apportées au peptide. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de disulfures, tandis que la réduction peut entraîner des groupes thiols libres .

Applications De Recherche Scientifique

L'inhibiteur de PKC - Peptide brouillé a une large gamme d'applications en recherche scientifique :

Chimie: Utilisé comme contrôle dans des études portant sur le rôle de la PKC dans diverses réactions chimiques.

Biologie: Aide à comprendre le rôle de la PKC dans les voies de signalisation cellulaire et son impact sur le comportement cellulaire.

Médecine: Investigé pour ses applications thérapeutiques potentielles dans les maladies où la PKC est impliquée, telles que le cancer, les maladies cardiovasculaires et les troubles neurologiques.

Industrie: Utilisé dans le développement d'outils de diagnostic et d'agents thérapeutiques ciblant la PKC.

Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de PKC - Peptide brouillé implique sa capacité à se lier au site actif de la PKC, empêchant ainsi la phosphorylation de ses substrats. Cette inhibition perturbe les voies de signalisation médiées par la PKC, conduisant à des réponses cellulaires modifiées. Le peptide cible des isozymes PKC spécifiques, qui sont impliquées dans divers processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires:

Bisindolylmaléimide I: Un inhibiteur compétitif de la PKC qui stabilise la PKC dans sa conformation activée.

Bisindolylmaléimide IV: Un inhibiteur non compétitif qui cible la PKC au repos et la stabilise dans la conformation au repos.

Inhibiteurs de PKC myristoylés: Ont des effets inhibiteurs plus élevés sur les isozymes PKC cibles par rapport aux inhibiteurs non myristoylés.

Unicité: L'inhibiteur de PKC - Peptide brouillé est unique dans sa conception en tant que peptide de contrôle, assurant que les effets observés dans les expériences sont spécifiques à l'inhibition de la PKC. Cette spécificité en fait un outil précieux dans les milieux de recherche .

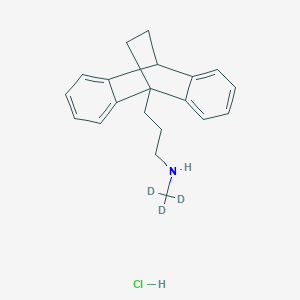

Propriétés

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65N9O13/c1-18(2)16-22(39)31(52)43-25(17-47)33(54)41-23(12-13-27(49)50)32(53)45-29(21(6)48)35(56)42-24(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)40-20(5)30(51)44-28(19(3)4)37(58)59/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,55)(H,41,54)(H,42,56)(H,43,52)(H,44,51)(H,45,53)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHLKAOQRLLRKT-XMTFRXHISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65N9O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R,4S)-5-[(E)-3-Hydroxy-3-methylbut-1-enyl]-2-methylcyclohex-5-ene-1,2,4-triol](/img/structure/B3025744.png)

![2-[[(3alpha,5beta)-3-Hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025750.png)

![2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

![4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid](/img/structure/B3025754.png)

![2-[[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt](/img/structure/B3025760.png)